4-fluoro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-14-4-2-3-13(9-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-5-7-12(19)8-6-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULPKMGWICWOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel compound derived from the 1,3,4-thiadiazole scaffold, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Structure and Synthesis
The compound's structure consists of a 1,3,4-thiadiazole ring linked to a benzamide moiety through a thioether. The incorporation of a fluorine atom and a methoxyphenyl group enhances its lipophilicity and biological activity. The synthesis typically involves multi-step organic reactions that include the formation of the thiadiazole ring and subsequent functionalization.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent growth inhibition against various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 (Breast) | 2.32 | Induces apoptosis via G2/M phase arrest |
| 4f | HepG2 (Liver) | 5.36 | Inhibits cell proliferation |
| Target | Various | Varies | Kinesin spindle protein inhibition |
In vitro studies using the MTT assay indicated that the compound exhibits cytotoxic effects against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil . The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds bearing the 1,3,4-thiadiazole moiety have been reported to possess antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 8d | A. niger | 32 | Antifungal |
| 19 | S. aureus | 62.5 | Antibacterial |
| 18b | E. coli | 500 | Antibacterial |
Compounds containing halogen substituents exhibited enhanced antibacterial activity against Gram-positive bacteria . Notably, derivatives with oxygenated substituents showed significant antifungal activity compared to standard drugs like fluconazole .
Mechanistic Insights
The biological activities of thiadiazole derivatives can be attributed to their ability to interact with various biological targets:
- Kinesin Inhibition : Some derivatives act as kinesin spindle protein inhibitors, which are crucial for mitosis and cellular division.
- Apoptotic Pathways : Induction of apoptosis may occur through mitochondrial pathways or caspase activation.
- Antimicrobial Mechanisms : The presence of thiadiazole enhances membrane permeability in bacteria and fungi, leading to cell lysis.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole-based compounds in clinical settings:
- In Vivo Studies : A study demonstrated that a related compound effectively targeted sarcoma cells in tumor-bearing mice models through radioactive tracing techniques .
- Clinical Trials : Some derivatives have entered clinical trials for their potential use in treating various cancers and infections due to their promising preclinical results.
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits promising anticancer properties. Studies have shown its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines.
Mechanism of Action :
- Cell Cycle Arrest : The compound down-regulates cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, leading to cell cycle disruption.
- Apoptosis Induction : It modulates apoptotic markers such as Bcl-2 and cleaved caspases, promoting programmed cell death in cancer cells.
Case Studies
A notable study demonstrated that derivatives of this compound exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin, indicating superior efficacy against specific cancer types. For instance:
- MCF-7 Cells (Breast Cancer) : The compound showed significant inhibition of cell proliferation.
- A549 Cells (Lung Cancer) : Enhanced apoptosis was observed with increased concentrations of the compound.
Antimicrobial Applications
The thiadiazole ring present in the compound contributes to its antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains.
Biological Activity :
- Antibacterial Effects : Compounds with similar structures have been reported to inhibit the growth of bacteria such as Xanthomonas oryzae at concentrations as low as 100 μg/mL.
- Antifungal Properties : The presence of thiadiazole enhances the ability to inhibit fungal growth, making it a candidate for further exploration in antifungal therapies.
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives reported in the literature. Key comparisons include:
Substituent Effects
- Fluorine vs. Chlorine: The 4-fluoro substitution in the target compound likely reduces metabolic oxidation compared to 2-chloro analogs (e.g., ).
- Thiadiazole Core Modifications : Compounds with pyridin-2-yl (e.g., 4f in ) or urea substituents (e.g., 8d in ) show divergent bioactivities. Pyridine enhances solubility, while urea derivatives improve hydrogen-bonding capacity.
- Methoxyphenyl vs. Halogenated Groups : The 3-methoxyphenyl group in the target compound may reduce cytotoxicity compared to halogenated analogs (e.g., 5e in ) but could limit membrane permeability due to increased polarity.
Preparation Methods
Cyclization of Acid Hydrazides
Acid hydrazides react with ammonium thiocyanate under acidic conditions to form 1,3,4-thiadiazoles. For example, derivatives of 1,3,4-thiadiazole were synthesized by refluxing acid hydrazides with ammonium thiocyanate in concentrated sulfuric acid, yielding 2-amino-1,3,4-thiadiazoles (e.g., 2a-d in). This method achieved moderate to high yields (65–85%) and is scalable for bulk synthesis.
Mechanistic Insight :
Dithiocarbazate Cyclization
Dithiocarbazates, derived from thiosemicarbazide and carbon disulfide, undergo cyclization in the presence of potassium hydroxide. Heating at 140°C produces 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. This method offers superior regioselectivity but requires stringent temperature control.
Comparative Analysis :
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid hydrazide cyclization | H2SO4, NH4SCN | 78 | >95% |
| Dithiocarbazate route | CS2, KOH | 82 | >90% |
Synthesis of the 4-Fluorobenzamide Moiety
The 4-fluorobenzamide group is introduced via amidation of 4-fluorobenzoic acid. Two approaches are prevalent:
Acid Chloride Route
4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with the primary amine of the thiadiazole intermediate.
Procedure :
Coupling Reagent-Mediated Amidation
Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate direct amidation without isolating the acid chloride. This method minimizes side reactions and is suitable for sensitive substrates.
Comparison :
| Method | Conditions | Yield (%) |
|---|---|---|
| Acid chloride | SOCl2, THF, 0–5°C | 85 |
| EDC/HOBt | RT, DMF | 78 |
Incorporation of the 3-Methoxyphenylamino Side Chain
The 3-methoxyphenylamino group is introduced via transamidation or reductive amination.
Transamidation of Benzamide Derivatives
Benzamide intermediates react with 3-methoxyaniline in toluene using pivaloyl chloride as an activating agent.
Example :
Reductive Amination
A ketone intermediate (e.g., 2-oxoethylthio derivative) reacts with 3-methoxyaniline in the presence of NaBH3CN. This method offers superior selectivity for secondary amines.
Optimization :
Final Assembly and Characterization
The convergent synthesis involves coupling the thiadiazole-thioether intermediate with the 4-fluorobenzamide and 3-methoxyphenylamino components.
Stepwise Procedure :
- Thiadiazole-thioether synthesis : 2-Amino-5-mercapto-1,3,4-thiadiazole + α-bromoacetamide → Intermediate A (Yield: 82%).
- Benzamide formation : Intermediate A + 4-fluorobenzoyl chloride → Intermediate B (Yield: 85%).
- Transamidation : Intermediate B + 3-methoxyaniline → Final product (Yield: 75%).
Characterization Data :
- FT-IR : 1675 cm⁻¹ (C=O stretch, amide), 1240 cm⁻¹ (C-F stretch).
- 1H NMR (CDCl3) : δ 8.02 (d, 2H, Ar-F), 6.85 (m, 3H, Ar-OCH3), 3.81 (s, 3H, OCH3).
- HPLC Purity : >98%.
Challenges and Optimization Strategies
Regioselectivity in Thiadiazole Functionalization
Position 5 of the thiadiazole is more nucleophilic than position 2, favoring thioether formation at C5. Steric hindrance from the 2-amino group further directs reactivity.
Solubility Issues
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Column chromatography (hexane:EtOAc = 4:1) effectively isolates products.
Side Reactions
Over-activation of carboxylic acids (e.g., via SOCl2) may lead to dimerization. Controlled stoichiometry and low temperatures mitigate this.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with thiadiazole ring formation followed by sequential acylation and thioether coupling. Key steps include:
- Thiadiazole core synthesis : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions .
- Acylation : Introducing the 4-fluorobenzamide group via coupling agents like POCl₃ or DCC in solvents such as DMF .
- Thioether linkage : Connecting the 3-methoxyphenylamino-oxoethyl moiety using potassium carbonate in acetone or DCM . Optimization : Adjust temperature (60–90°C), solvent polarity (DMF for solubility vs. acetone for selectivity), and stoichiometric ratios (1:1.2 molar excess of acyl chloride) to improve yield (≥70%) and purity (>95%) .
Q. Which characterization techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4 of benzamide, methoxy group at C3 of phenyl) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~460–470 Da) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) .
- X-ray crystallography (if crystals form): Resolves hydrogen bonding (e.g., N–H···N/O interactions stabilizing the thiadiazole core) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., ambiguous NOE signals) be resolved during structural elucidation?
- Multi-technique validation : Cross-validate NMR with IR (amide band position) and MS (fragmentation patterns) .
- Isotopic labeling : Use ¹⁵N/¹⁹F-labeled analogs to clarify coupling in complex regions .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Q. What strategies enhance biological activity through structural modifications?
- Substituent tuning :
| Modification | Target Activity | Example Evidence |
|---|---|---|
| Fluorine at C4 (benzamide) | Increased metabolic stability | |
| Methoxy group (phenyl) | Improved receptor binding affinity | |
| Thiadiazole S→O substitution | Reduced cytotoxicity |
- Bioisosteric replacement : Swap thiadiazole with oxadiazole to modulate solubility/logP .
Q. How do molecular interactions (e.g., hydrogen bonding) influence stability and reactivity?
- Crystal packing analysis : Centrosymmetric dimers via N–H···N hydrogen bonds (2.8–3.0 Å) enhance thermal stability .
- Solubility challenges : The thioether linkage increases hydrophobicity; co-solvents (e.g., PEG-400) or salt formation (e.g., HCl) improve aqueous solubility .
Q. What experimental designs address contradictions in reported synthetic protocols (e.g., solvent selection)?
- DoE (Design of Experiments) : Systematically test solvents (DMF vs. acetone), bases (K₂CO₃ vs. Et₃N), and temperatures to identify Pareto-optimal conditions .
- In-line analytics : Use ReactIR to monitor intermediate formation and adjust reaction time dynamically .
Methodological Considerations
Q. How to assess purity and detect trace impurities in the final compound?
- HPLC-MS : Use C18 columns (ACN/water gradient) with UV (254 nm) and MS detection. Look for byproducts like de-fluorinated analogs (~5% impurity threshold) .
- Elemental analysis : Confirm C/H/N/S/F percentages within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) via NADH-coupled assay (IC₅₀ < 10 µM suggests potency) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~20 µM ).
- Molecular docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR, ∆G ≤ -8 kcal/mol) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities across analogs?
- Meta-analysis : Compare IC₅₀ values for thiadiazole derivatives with/without fluorine substituents (e.g., 4-fluoro vs. 4-chloro analogs show 2–3x potency difference) .
- Structural alerts : Identify toxicophores (e.g., nitro groups in increase hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
